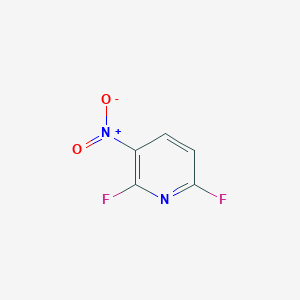

2,6-Difluor-3-nitropyridin

Übersicht

Beschreibung

2,6-Difluoro-3-nitropyridine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is also a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles via micellar catalysis .

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular weight of 2,6-Difluoro-3-nitropyridine is 160.08 . The IUPAC name is 2,6-difluoro-3-nitropyridine and the InChI code is 1S/C5H2F2N2O2/c6-4-2-1-3 (9 (10)11)5 (7)8-4/h1-2H .Chemical Reactions Analysis

The reaction mechanism of 2,6-Difluoro-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical and Chemical Properties Analysis

2,6-Difluoro-3-nitropyridine is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Pyridinen

Fluorierte Pyridine sind Verbindungen mit großem Interesse aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften. Das Vorhandensein von Fluoratomen, die starke elektronenziehende Substituenten sind, verleiht diesen Verbindungen im Vergleich zu ihren chlorierten und bromierten Analoga eine reduzierte Basizität und Reaktivität. „2,6-Difluor-3-nitropyridin“ ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener Fluorpyridine, einschließlich solcher, die mit zusätzlichen Fluoratomen oder Perfluoralkylgruppen substituiert sind. Diese Verbindungen finden aufgrund ihrer verbesserten physikalischen und biologischen Eigenschaften Anwendung in Bereichen von Pharmazeutika bis hin zu Agrochemikalien .

Radiopharmazeutika

Die Einführung von Fluor-18, einem Positronen emittierenden Isotop, in Pyridinringe erzeugt Verbindungen, die als bildgebende Mittel in der Positronen-Emissions-Tomographie (PET) nützlich sind. “this compound” kann als Vorläufer für die Synthese von F-18-markierten Pyridinen dienen, die bei der lokalen Strahlentherapie von Krebs und anderen medizinischen Diagnosen wertvoll sind .

Landwirtschaftliche Chemie

Bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten Eigenschaften ist die Einführung von Fluoratomen in Leitstrukturen eine gängige Modifikation. „this compound“ kann verwendet werden, um neue Verbindungen mit potenzieller Verwendung als Wirkstoffe in Agrochemikalien zu entwickeln. Diese fluorhaltigen Verbindungen weisen oft bessere physikalische, biologische und umweltbezogene Eigenschaften auf .

Organische Synthese

„this compound“ ist ein vielseitiger Baustein in der organischen Synthese. Es kann verschiedene chemische Reaktionen eingehen, einschließlich Substitutionsreaktionen, um eine breite Palette von organischen Verbindungen zu liefern. Seine Reaktivität ermöglicht die selektive Einführung verschiedener funktioneller Gruppen, was es zu einer wertvollen Verbindung für die Synthese komplexer organischer Moleküle macht .

Materialwissenschaft

Fluorierte Pyridine, wie sie von „this compound“ abgeleitet sind, werden in der Materialwissenschaft für ihre einzigartigen Eigenschaften verwendet. Sie können in Polymere eingearbeitet oder als Liganden in der Koordinationschemie verwendet werden, was zu Materialien mit besonderen elektrischen, optischen oder katalytischen Eigenschaften führt .

Entwicklung von Fluorierungsreagenzien

Die Synthese von fluorierten Verbindungen erfordert oft spezielle Reagenzien. „this compound“ kann bei der Entwicklung neuer Fluorierungsmittel verwendet werden, die selektiver oder reaktiver sind. Diese Mittel sind entscheidend für die Einführung von Fluoratomen in organische Moleküle, was ein Schlüssels Schritt bei der Synthese vieler Pharmazeutika und Agrochemikalien ist .

Safety and Hazards

Zukünftige Richtungen

The global 2,6-Difluoro-3-nitropyridine market was valued at a certain amount in 2022 and is projected to reach a higher value by 2030, at a certain CAGR during the forecast period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes . This indicates a growing interest and potential future directions in the research and application of 2,6-Difluoro-3-nitropyridine.

Wirkmechanismus

Target of Action

Fluorinated pyridines, in general, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2,6-Difluoro-3-nitropyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that they may play a role in pathways related to these conditions.

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into pharmaceuticals .

Result of Action

Given its potential use in the synthesis of biologically active compounds , it may have significant effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

2,6-difluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDZKTFHLUFNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464299 | |

| Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58602-02-1 | |

| Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

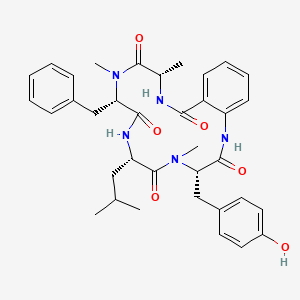

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)